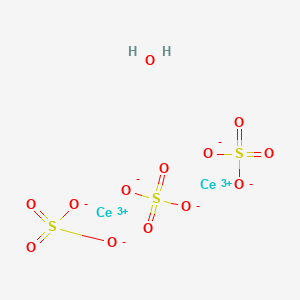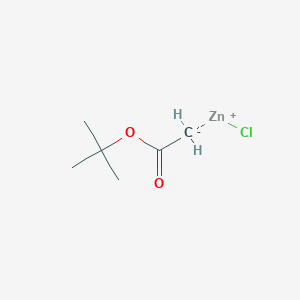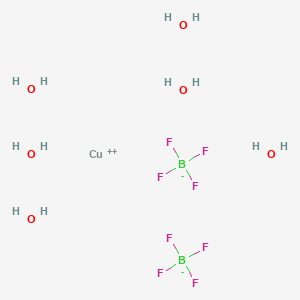
Cerium(3+);trisulfate;hydrate
Übersicht
Beschreibung
Cerium(III) trisulfate hydrate is a rare earth metal compound with various physical and chemical properties. It is used in industrial applications and pharmaceuticals.
Synthesis Analysis
Cerium(III) trisulfate hydrate can be synthesized hydrothermally. It has been characterized by single-crystal XRD, SEM, SQUID, and elemental analysis. The structure consists of CeO7 polyhedra and SO4 tetrahedra connected via corner sharing to form an open-framework structure with a one-dimensional eight-membered ring channel system.Molecular Structure Analysis
The molecular formula is Ce2H2O13S3. It forms an open-framework structure with protonated H2O molecules accommodated in the channels.Chemical Reactions Analysis
Cerium(III) trisulfate hydrate dissolves in dilute sulfuric acid, forming Ce(III) ions and hydrogen gas. It has applications in catalysts, fuel cells, and fuel additives.Physical And Chemical Properties Analysis
- Density: 6.770 g/cm3
- Crystal structure: Face-centered cubic
- Melting point: 798°C
- Boiling point: 3,433°C
- Heat of fusion: 5.5 kJ/mol
- Specific heat at 25°C: 27.0 J mol−1 K−1
- Coefficient of linear thermal expansion at 25°C: 27.0 × 10−6 K−1
- Thermal conductivity at 27°C: 0.114 J s−1 cm−1 K−1
- Electrical resistivity at 0°C: 77 μΩ cm
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
- Cerium compounds have been recognized for their potential in advanced oxidation processes (AOPs), particularly in water treatment technologies. They serve as effective catalysts or components in systems designed to degrade a wide range of organic pollutants, offering an alternative to traditional hydrogen peroxide-based processes. These applications leverage the unique redox properties of cerium and its ability to generate reactive oxidizing species, highlighting the role of cerium compounds in environmental sustainability (Lee, von Gunten, & Kim, 2020).
Material Synthesis and Design
- Cerium oxides, synthesized through solvothermal and hydrothermal methods, exhibit remarkable properties for use in catalysis, solid-oxide fuel cells, and other high-tech applications. The control over cerium oxide's crystal form and morphology at the nanoscale enables the tuning of its physical and chemical properties for specific applications. This adaptability underscores the significant role of cerium compounds in the development of advanced materials and technologies (Walton, 2011).
Catalysis and Environmental Remediation
- The catalytic behavior of cerium-based materials, particularly in the context of selective hydrogenation reactions and carbon monoxide oxidation, demonstrates the economic and environmental benefits of cerium catalysts. These applications not only showcase the efficiency of cerium compounds in catalytic processes but also highlight their potential in reducing reliance on more scarce and expensive materials (Razmgar et al., 2021).
Sensing Applications
- Nanostructured ceria-based materials have been extensively researched for their applications in sensing technologies. The unique redox properties and the ability to modify the sizes and shapes of cerium nanostructures have opened new avenues in developing sensors with improved performance and stability. These advancements are crucial for environmental monitoring, health diagnostics, and industrial process control (Naqvi et al., 2018).
Recovery and Recycling
- The recovery of cerium from industrial waste, such as glass polishing waste, illustrates the importance of cerium compounds in resource utilization and environmental protection. By recycling cerium, industries can achieve more sustainable practices, highlighting the role of cerium in the circular economy (Borra et al., 2018).
Safety And Hazards
Cerium(III) trisulfate hydrate can cause skin burns, eye damage, and is toxic to aquatic life. Proper protective measures are necessary.
Zukünftige Richtungen
Research on the environmental fate, toxicity, and applications of cerium compounds, including nanoparticles, will continue to be important.
Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
cerium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVSNHQGJGJMHA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583430 | |
| Record name | Cerium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(3+);trisulfate;hydrate | |
CAS RN |
13550-47-5 | |
| Record name | Cerium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)










